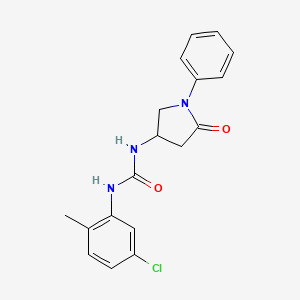![molecular formula C15H16ClN3O3S B2768951 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide CAS No. 1259116-54-5](/img/structure/B2768951.png)
2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its molecular structure includes a pyridine ring substituted with a chloro group, a methanesulfonamide group, and a carboxamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core One common approach is the reaction of 2-chloropyridine with an appropriate amine derivative under controlled conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the pyridine ring to its corresponding N-oxide.
Reduction: : Reduction of the chloro group to produce a corresponding amine.
Substitution: : Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: : Various nucleophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Pyridine N-oxide derivatives.
Reduction: : Amines or other reduced derivatives.
Substitution: : A wide range of substituted pyridines.
科学的研究の応用
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the interaction with biological targets.
Medicine: : Investigating its potential as a therapeutic agent.
Industry: : Use in the development of new materials or chemical processes.
作用機序
The exact mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific enzymes or receptors, leading to a cascade of biochemical events.
類似化合物との比較
This compound is unique due to its specific combination of functional groups. Similar compounds might include other pyridine derivatives or sulfonamide-containing molecules. the presence of both the chloro and carboxamide groups in this particular arrangement sets it apart.
List of Similar Compounds
Pyridine derivatives
Sulfonamide-containing molecules
Other carboxamide derivatives
特性
IUPAC Name |
2-chloro-N-[1-[2-(methanesulfonamido)phenyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-10(18-15(20)11-7-8-17-14(16)9-11)12-5-3-4-6-13(12)19-23(2,21)22/h3-10,19H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPHKRQVXZUXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NS(=O)(=O)C)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
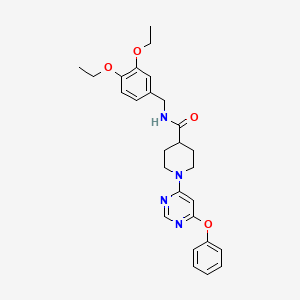
![[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine](/img/structure/B2768872.png)
![N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2768873.png)
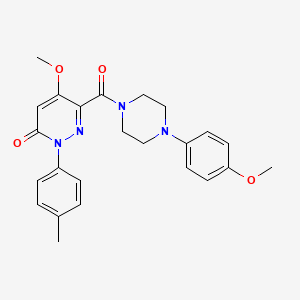
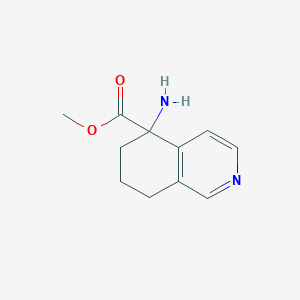
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2768877.png)

![2-[3-(4-ethoxybenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2768882.png)
![2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2768884.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2768885.png)
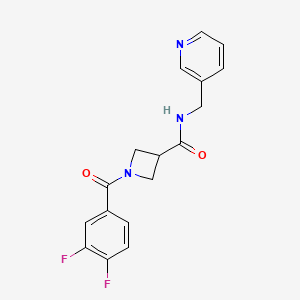
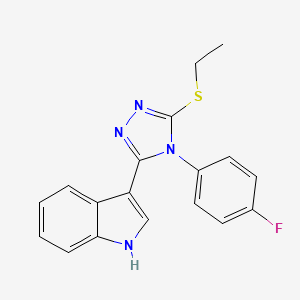
![4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768890.png)
